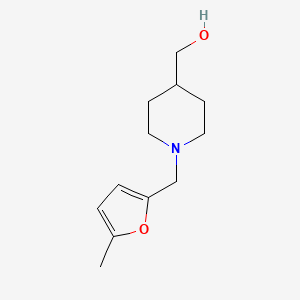
(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol: is a chemical compound that features a piperidine ring substituted with a methanol group and a methylfuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol typically involves the reaction of 5-methylfurfural with piperidine derivatives under controlled conditions. The reaction may proceed through a series of steps including nucleophilic addition, reduction, and functional group transformations .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions may convert the methanol group to a methyl group or other reduced forms.
Substitution: The piperidine ring and furan moiety can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce various functional groups onto the piperidine ring or furan moiety .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations .
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as antimicrobial or anti-inflammatory effects .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act on specific biological targets, offering new avenues for treatment .
Industry: The compound’s versatility in chemical reactions makes it valuable in industrial applications, including the production of pharmaceuticals and fine chemicals .
Mecanismo De Acción
The mechanism by which (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The specific pathways and targets depend on the compound’s structure and functional groups .
Comparación Con Compuestos Similares
4-Piperidinemethanol: Shares the piperidine and methanol moieties but lacks the furan ring.
N-(piperidine-4-yl)benzamide: Contains a piperidine ring but with a benzamide group instead of the furan moiety.
Uniqueness: The presence of the 5-methylfuran moiety in (1-((5-Methylfuran-2-yl)methyl)piperidin-4-yl)methanol distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C12H19NO2/c1-10-2-3-12(15-10)8-13-6-4-11(9-14)5-7-13/h2-3,11,14H,4-9H2,1H3 |
Clave InChI |
VEGIYWXSALCZOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)CN2CCC(CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



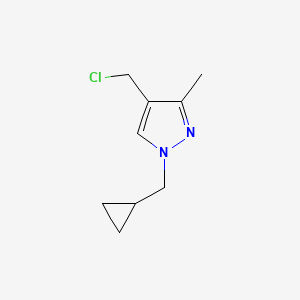
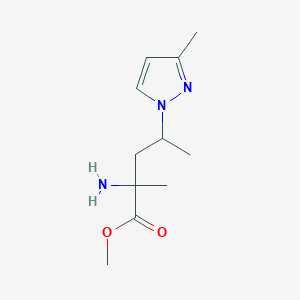
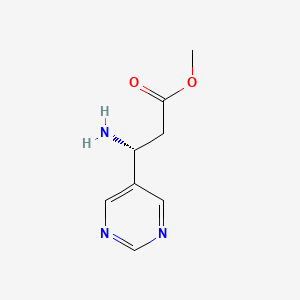
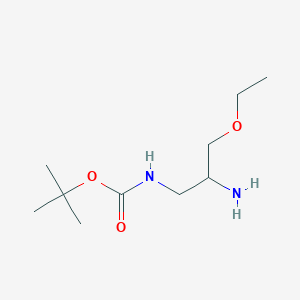
![4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13634661.png)


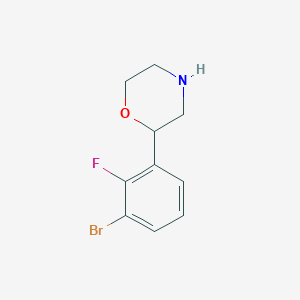


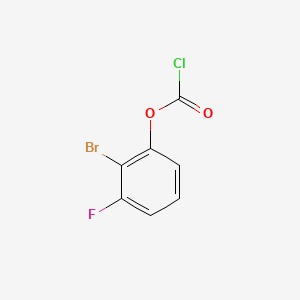

![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)
